2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine
CAS No.:
Cat. No.: VC16208387
Molecular Formula: C13H12FN
Molecular Weight: 201.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FN |
|---|---|
| Molecular Weight | 201.24 g/mol |
| IUPAC Name | 2-fluoro-3-(4-methylphenyl)aniline |
| Standard InChI | InChI=1S/C13H12FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14/h2-8H,15H2,1H3 |
| Standard InChI Key | VHKMVKOKOLODCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)F |
Introduction
2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. It features a biphenyl backbone with a fluorine atom at the 2 position, a methyl group at the 4' position, and an amine group at the 3 position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject for research in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine typically involves multi-step reactions starting from simpler biphenyl derivatives. Common methods include:
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Cross-Coupling Reactions: Utilizing palladium-catalyzed Suzuki or Buchwald-Hartwig reactions to form the biphenyl backbone.
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Nitration and Reduction: Nitration of the biphenyl core followed by reduction to introduce the amine group.
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Fluorination: Introduction of the fluorine atom via electrophilic aromatic substitution or nucleophilic aromatic substitution.
Biological Activities and Applications
While specific biological activities of 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. These include:
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Antimicrobial Properties: Biphenyl derivatives have been explored for their antimicrobial activities.
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Anticancer Properties: Some biphenyl compounds exhibit anticancer effects by interacting with biological macromolecules.
Table: Comparison of Biphenyl Derivatives
| Compound Name | Structural Features | Biological Activities |
|---|---|---|
| 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine | Fluorine, methoxy, methyl, amine | Potential medicinal applications |
| 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine | Bromine, fluorine, methyl, amine | Potential in organic synthesis |
| 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine | Fluorine, methyl, amine | Potential antimicrobial and anticancer properties |
Future Research Directions
Future studies on 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine should focus on:
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In-depth Synthesis Optimization: Improving synthesis efficiency and yield.
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Biological Activity Screening: Evaluating the compound's potential in various biological assays.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activities.
Given the limited availability of specific data on 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine, further research is necessary to fully explore its properties and applications.
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